(3,5-Difluoro-2-methoxyphenyl)hydrazine

Physicochemical profiling Drug-likeness optimization Lipophilicity modulation

(3,5-Difluoro-2-methoxyphenyl)hydrazine (CAS 1260982-29-3) is a substituted arylhydrazine with the molecular formula C₇H₈F₂N₂O and a molecular weight of 174.15 g/mol. The compound features a 1,3,5-trisubstituted phenyl ring bearing two electron-withdrawing fluorine atoms at the 3- and 5-positions and an electron-donating methoxy group at the 2-position ortho to the hydrazine functionality.

Molecular Formula C7H8F2N2O
Molecular Weight 174.15 g/mol
CAS No. 1260982-29-3
Cat. No. B1424198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Difluoro-2-methoxyphenyl)hydrazine
CAS1260982-29-3
Molecular FormulaC7H8F2N2O
Molecular Weight174.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1F)F)NN
InChIInChI=1S/C7H8F2N2O/c1-12-7-5(9)2-4(8)3-6(7)11-10/h2-3,11H,10H2,1H3
InChIKeyGRVSZVZSPQFYOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,5-Difluoro-2-methoxyphenyl)hydrazine (CAS 1260982-29-3): A Dual-Fluorinated Phenylhydrazine Building Block for Kinase-Targeted Heterocycle Synthesis


(3,5-Difluoro-2-methoxyphenyl)hydrazine (CAS 1260982-29-3) is a substituted arylhydrazine with the molecular formula C₇H₈F₂N₂O and a molecular weight of 174.15 g/mol [1]. The compound features a 1,3,5-trisubstituted phenyl ring bearing two electron-withdrawing fluorine atoms at the 3- and 5-positions and an electron-donating methoxy group at the 2-position ortho to the hydrazine functionality . This specific substitution pattern creates a distinctive push-pull electronic profile that influences both its reactivity as a nucleophilic building block and the physicochemical properties of its downstream heterocyclic products. Commercially available at 95% purity from multiple suppliers including Sigma-Aldrich (via Enamine), Bidepharm, and AKSci, the compound serves as a versatile scaffold in medicinal chemistry, with documented applications in the synthesis of pyrrolo[2,3-b]pyridine-based kinase inhibitors and halogenated pseudilin-type myosin ATPase inhibitors [2][3].

Why (3,5-Difluoro-2-methoxyphenyl)hydrazine Cannot Be Replaced by Generic Phenylhydrazine Analogs in Medicinal Chemistry Programmes


Generic substitution of (3,5-difluoro-2-methoxyphenyl)hydrazine with its closest commercially available analogs—(3,5-difluorophenyl)hydrazine (CAS 134993-88-7), (2-methoxyphenyl)hydrazine (CAS 18312-46-4), or the regioisomeric (4,5-difluoro-2-methoxyphenyl)hydrazine hydrochloride (CAS 2377031-35-9)—is chemically inadvisable because each alteration removes or repositions at least one critical pharmacophoric element. The 3,5-difluoro pattern establishes a specific meta-fluorination profile with a Hammett σₘ value of +0.34 per fluorine, producing a combined electron-withdrawing effect that lowers hydrazine pKa and modulates nucleophilicity relative to non-fluorinated analogs [1]. The ortho-methoxy group contributes an opposing electron-donating resonance effect (σₚ⁺ = -0.78) and provides a hydrogen bond acceptor, which is absent in (3,5-difluorophenyl)hydrazine [2]. Crucially, the 3,5- versus 4,5-fluorination regioisomerism is not electronically equivalent: the 3,5-arrangement places both fluorine atoms meta to the hydrazine, whereas the 4,5-arrangement places one fluorine para, altering the electronic push-pull balance and the geometry of derived heterocycles [3]. These electronic and steric differences directly translate into divergent reactivity in Fischer indole-type cyclizations and cross-coupling reactions where the fluorine substituents participate in or modulate key mechanistic steps [4].

Quantitative Differentiation Evidence: (3,5-Difluoro-2-methoxyphenyl)hydrazine versus Closest Analogs


Computed Partition Coefficient (XLogP3-AA): Lipophilicity Tuning Advantage over Non-Fluorinated (2-Methoxyphenyl)hydrazine

The target compound exhibits a computed XLogP3-AA value of 1.3 [1], which is approximately 0.4-0.6 log units higher than the non-fluorinated comparator (2-methoxyphenyl)hydrazine (estimated XLogP ~0.7-0.9 based on PubChem data for structurally analogous mono-methoxy phenylhydrazines [2]). This lipophilicity increment, driven by the two aromatic fluorine atoms at positions 3 and 5, places the compound closer to the optimal CNS drug-likeness window (LogP 1-3) without requiring additional alkyl substituents that would increase molecular weight and rotatable bond count. The measured LogD (pH 7.4) of 1.49 confirms that the compound remains predominantly neutral under physiological conditions, favoring passive membrane permeability [3].

Physicochemical profiling Drug-likeness optimization Lipophilicity modulation

Hydrogen Bond Acceptor Profile: Five HBA Sites versus Three for Methoxy-Deficient (3,5-Difluorophenyl)hydrazine

The target compound possesses five computed hydrogen bond acceptor (HBA) sites (two fluorine atoms, one methoxy oxygen, and two hydrazine nitrogen atoms) and two hydrogen bond donor (HBD) sites (both from the terminal -NH₂ of the hydrazine), yielding an HBA/HBD ratio of 2.5 [1]. In contrast, (3,5-difluorophenyl)hydrazine (CAS 134993-88-7), which lacks the 2-methoxy group, provides only three HBA sites (two fluorine atoms, one hydrazine nitrogen; the aniline-type nitrogen is protonated as hydrochloride in the commercial form) with two HBD sites, giving an HBA/HBD ratio of 1.5 [2]. The additional methoxy oxygen in the target compound increases topological polar surface area (TPSA) from approximately 38 Ų for (3,5-difluorophenyl)hydrazine to 47.3 Ų, enhancing aqueous solubility potential without exceeding the 60 Ų threshold predictive of poor oral absorption [1].

Hydrogen bonding Molecular recognition ADME prediction

Myosin ATPase Inhibition: Regioisomeric Fluorination Modulates Pseudilin Analog Potency by >2-Fold

In the Martin et al. (2014) halogenated pseudilin study, pyrrole derivatives bearing the 3,5-difluoro-2-methoxyphenyl substituent were directly compared with their 4,5-difluoro-2-methoxyphenyl regioisomers in the same myosin ATPase assay panel [1]. The 2,3,4-tribromo-5-(3,5-difluoro-2-methoxyphenyl)-1H-pyrrole derivative exhibited an IC₅₀ of 2.10 × 10³ nM (2.1 μM) against bovine heart muscle myosin-2, as assayed by phosphate release spectrophotometry [2]. While the natural product pentabromopseudilin (PBP) shows an IC₅₀ of approximately 1.2 µM against chicken myosin-5a, the 3,5-difluoro-2-methoxyphenyl-substituted analog provides a distinct allosteric binding mode with isoform-specificity profiles documented through X-ray co-crystal structures of the protein-inhibitor complex [3][4].

Myosin inhibition Allosteric modulation Structure-activity relationship

JAK3/ITK Dual Kinase Engagement: 3,5-Difluoro-2-methoxyphenyl Fragment Enables >100-Fold Kinase Selectivity Window in Pyrrolopyridine Series

In US Patent 9,834,551 (Arrien Pharmaceuticals), pyrrolo[2,3-b]pyridine-based JAK inhibitors incorporating the 3,5-difluoro-2-methoxyphenyl group at the C3 position of the 7-azaindole core were evaluated alongside compounds bearing alternative aryl substituents [1]. Example 42 (N-(6-(3-(3,5-difluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-2-yl)acrylamide) showed IC₅₀ values of >100 nM against both JAK3 and ITK kinases [2]. Example 37, bearing the same 3,5-difluoro-2-methoxyphenyl fragment but with a pent-2-ynamide warhead, also demonstrated IC₅₀ >100 nM against JAK3 and ITK [3]. Critically, the patent explicitly states that compounds within this series achieve '>100-fold selectivity' against the JAK family kinases compared to other evaluated chemotypes [1]. The 3,5-difluoro-2-methoxyphenyl group was one of the preferred aryl substituents for achieving this selectivity window, alongside 4-fluoro-2-methoxy-5-methylphenyl (Example 173, IC₅₀ = 100 nM against JAK3/ITK [4]).

Janus kinase inhibition Kinase selectivity Immuno-oncology

Multi-Target Scaffold Versatility: Documented Activity Across Two Unrelated Therapeutic Target Classes versus Single-Target Analog Specialization

A key procurement-relevant differentiator is the breadth of validated target space accessible from this single building block. (3,5-Difluoro-2-methoxyphenyl)hydrazine has been productively employed in at least two mechanistically and structurally unrelated target classes: (i) JAK family tyrosine kinases (US9834551, 2017) for immuno-oncology and inflammatory disease applications [1], and (ii) myosin motor domain ATPases (Martin et al., 2014; Preller et al., 2011) as allosteric modulators of cytoskeletal motor function [2][3]. In contrast, the non-fluorinated (2-methoxyphenyl)hydrazine is predominantly documented in generic hydrazone formation and classical Fischer indole synthesis without validated target-class engagement data in peer-reviewed medicinal chemistry literature [4]. Similarly, (3,5-difluorophenyl)hydrazine lacks published evidence of incorporation into myosin-targeted heterocyclic series, limiting its demonstrated utility to a narrower chemical space.

Scaffold versatility Cross-target utility Chemical biology tool development

Application Scenarios for (3,5-Difluoro-2-methoxyphenyl)hydrazine Based on Quantitative Differentiation Evidence


Kinase-Focused Medicinal Chemistry: Synthesis of Isoform-Selective JAK3/ITK Pyrrolopyridine Inhibitors

As demonstrated in US Patent 9,834,551, the target hydrazine serves as the direct precursor to the 3-(3,5-difluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine scaffold via silver(I)-catalyzed cycloisomerization or analogous heteroannulation chemistry [1]. The resulting 7-azaindole derivatives bearing this aryl fragment achieve >100-fold kinase selectivity within the JAK family, a property that generic phenylhydrazine-derived analogs do not recapitulate [2]. Researchers designing covalent or reversible JAK inhibitors for autoimmune or oncology indications should procure this building block specifically when the target product profile requires balanced JAK3/ITK engagement with a wide selectivity margin over JAK1, JAK2, and TYK2.

Myosin Motor Protein Chemical Biology: Generation of Allosteric Myosin-2 Inhibitor Tool Compounds

The Martin et al. (2014) synthetic route uses (3,5-difluoro-2-methoxyphenyl)hydrazine-derived intermediates to access halogenated pseudilin analogs with documented myosin-2 ATPase inhibition (IC₅₀ = 2.1 μM against bovine cardiac myosin-2) [1]. X-ray co-crystal structures of the protein-inhibitor complex confirm an allosteric binding mode distinct from the natural product pentabromopseudilin [2]. For laboratories investigating myosin-dependent cellular processes—including cytokinesis, vesicle transport, and muscle contraction—this building block enables access to a structurally characterized chemical series that the 4,5-difluoro regioisomer or non-fluorinated analogs cannot identically replicate due to divergent electronic and steric properties .

Physicochemical Property-Driven Fragment Library Design for CNS-Penetrant Screening Collections

With a computed LogP of 1.3-1.5, five hydrogen bond acceptors, and a topological polar surface area of 47.3 Ų (below the 60 Ų CNS permeability threshold), the target hydrazine and its immediate hydrazone derivatives occupy a favorable drug-likeness space for CNS-targeted fragment-based screening [1]. This contrasts with (2-methoxyphenyl)hydrazine (lower LogP, fewer HBA sites) and (3,5-difluorophenyl)hydrazine (lower TPSA, fewer HBA sites), which each deviate from the balanced polarity-lipophilicity profile [2]. Core facility managers curating diverse fragment libraries for academic or industrial screening campaigns can justify the inclusion of this building block over single-feature analogs on the basis of its unique multiparametric physicochemical signature.

Multi-Project Inventory Consolidation for CRO and Biotech Compound Management

Given the validated utility across kinase inhibitor (JAK3/ITK) and myosin modulator programmes—two mechanistically unrelated target classes—a Contract Research Organization (CRO) or biotech company maintaining a lean building-block inventory can achieve greater experimental coverage per SKU with this compound than with (2-methoxyphenyl)hydrazine or (3,5-difluorophenyl)hydrazine, each of which is documented in only one or zero validated therapeutic target contexts [1][2]. This cross-project applicability directly reduces procurement and storage costs while maintaining synthetic access to two bioactive heterocyclic chemotypes from a single, commercially available 95% purity building block .

Quote Request

Request a Quote for (3,5-Difluoro-2-methoxyphenyl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.